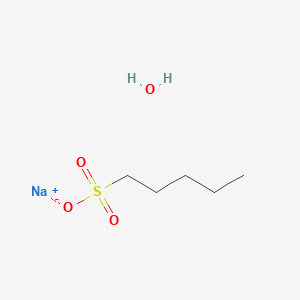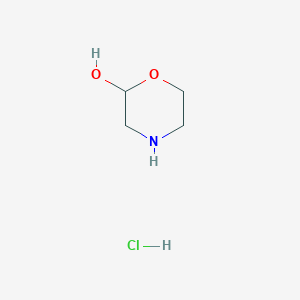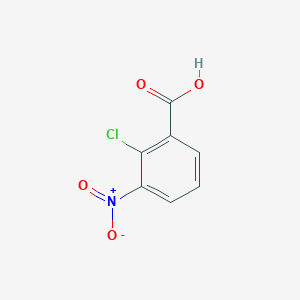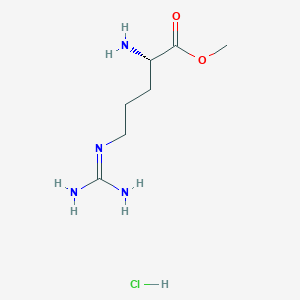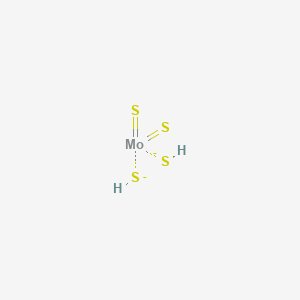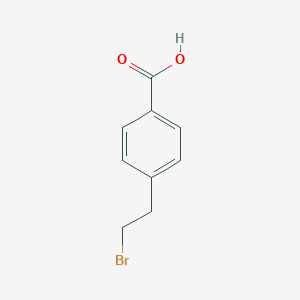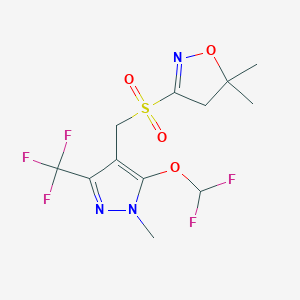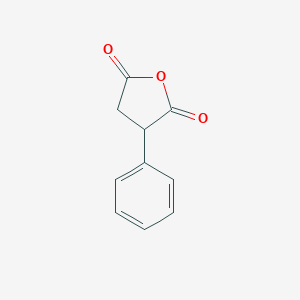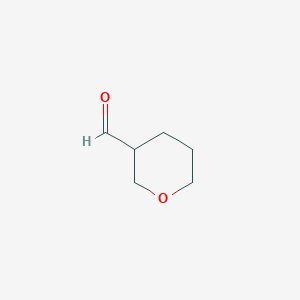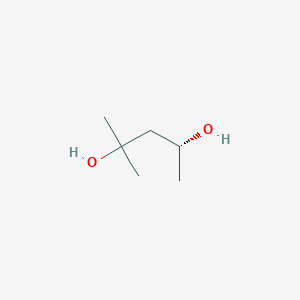
(4R)-2-Methylpentane-2,4-diol
Vue d'ensemble
Description
(4R)-2-Methylpentane-2,4-diol, also known as MPD, is a chiral diol that has gained significant attention in the scientific research community due to its unique chemical structure and properties. MPD is widely used in the synthesis of various chemicals and materials, and it has also been studied for its potential applications in the fields of biochemistry and medicine. In
Mécanisme D'action
The mechanism of action of (4R)-2-Methylpentane-2,4-diol is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. (4R)-2-Methylpentane-2,4-diol has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which can help to reduce oxidative stress and inflammation in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4R)-2-Methylpentane-2,4-diol have been studied extensively in vitro and in vivo. (4R)-2-Methylpentane-2,4-diol has been shown to reduce oxidative stress and inflammation, which can help to protect cells and tissues from damage. It has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke. In addition, (4R)-2-Methylpentane-2,4-diol has been shown to have a neuroprotective effect, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(4R)-2-Methylpentane-2,4-diol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and it can be used in a wide range of applications, including cell culture, animal studies, and clinical trials. However, there are also some limitations to the use of (4R)-2-Methylpentane-2,4-diol in lab experiments, including its cost and the need for specialized equipment and expertise.
Orientations Futures
There are many future directions for the study of (4R)-2-Methylpentane-2,4-diol, including its potential application in the treatment of various diseases, its use in the synthesis of biodegradable polymers, and its role in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of (4R)-2-Methylpentane-2,4-diol and to explore its potential applications in various fields. In addition, more studies are needed to evaluate the safety and efficacy of (4R)-2-Methylpentane-2,4-diol in clinical trials and to develop new methods for its synthesis and purification.
Méthodes De Synthèse
The synthesis of (4R)-2-Methylpentane-2,4-diol can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of 2-methyl-2-butene-1,4-diol with a chiral catalyst to produce (4R)-2-Methylpentane-2,4-diol. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between 2-methyl-2-butene-1,4-diol and a chiral co-substrate to produce (4R)-2-Methylpentane-2,4-diol. Microbial synthesis involves the use of microorganisms to produce (4R)-2-Methylpentane-2,4-diol through the fermentation of a suitable substrate.
Applications De Recherche Scientifique
(4R)-2-Methylpentane-2,4-diol has been extensively studied for its potential applications in the fields of biochemistry and medicine. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. (4R)-2-Methylpentane-2,4-diol has also been studied for its potential application in the synthesis of biodegradable polymers, which can be used in various industrial and biomedical applications.
Propriétés
IUPAC Name |
(4R)-2-methylpentane-2,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-Methylpentane-2,4-diol | |
CAS RN |
107-41-5, 99210-90-9 | |
| Record name | Hexylene glycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-(R)-2,4-pentanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



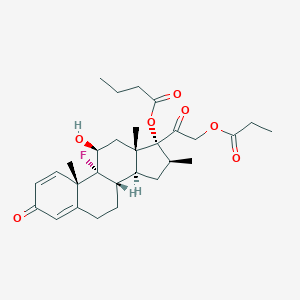
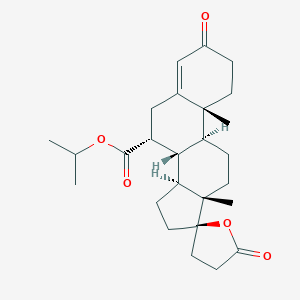
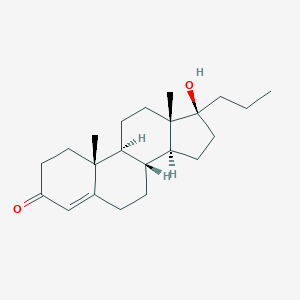
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)
